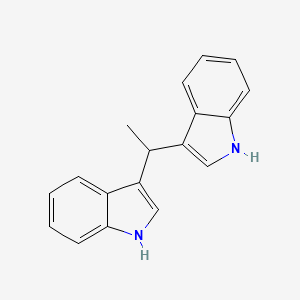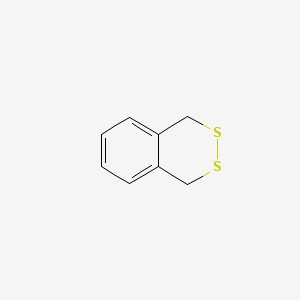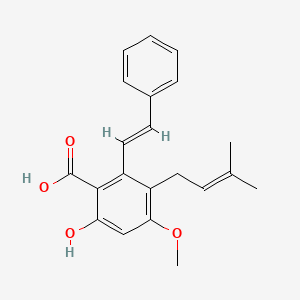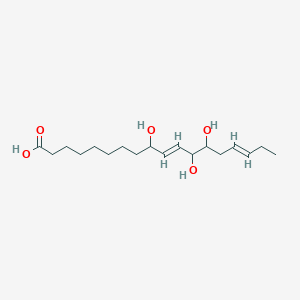
3,3'-(乙烷-1,1-二基)双(1H-吲哚)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-(Ethane-1,1-diyl)bis(1H-indole), also known as 3,3'-(Ethane-1,1-diyl)bis(1H-indole), is a useful research compound. Its molecular formula is C18H16N2 and its molecular weight is 260.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3'-(Ethane-1,1-diyl)bis(1H-indole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(Ethane-1,1-diyl)bis(1H-indole) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌治疗
维氏吲哚A被鉴定为具有潜在抗癌特性的化合物。 它已通过环保方法合成,并评估了其与抗肿瘤药物靶标结合的能力 . 该化合物衍生物在针对癌症药物靶标的计算机模拟结构活性分析中显示出前景,表明它们在抗癌治疗中的潜在应用 .
细胞毒性研究
研究发现,像维氏吲哚A这样的天然吲哚对某些肿瘤细胞表现出细胞毒性。 例如,对T24肿瘤细胞的研究表明,维氏吲哚A可以有效抑制细胞生长,这对开发新的癌症治疗方法至关重要 .
海洋天然产物
维氏吲哚A是从海洋来源中分离出来的,例如在海洋海绵中发现的假单胞菌属脱氮菌 P81。 这突出了该化合物作为具有潜在生物活性特性的海洋天然产物的作用 .
生物活性谱
维氏吲哚A的生物活性扩展到抗神经退行性病变、抗炎、抗菌、抗真菌和抗氧化特性。 这种广泛的活性谱使其成为在各种治疗领域进行进一步研究和应用的宝贵化合物 .
药物应用
由于其药用特性,维氏吲哚A及其衍生物正在被探索用于药物。一些衍生物被用作镇静剂,用于治疗艾滋病、慢性疲劳、肠易激综合征和癌症。 它们也正在研究用于治疗帕金森病、肥胖症以及细菌和溶瘤病毒的潜在用途 .
农用化学研究
维氏吲哚A令人印象深刻的药用特性,加上其在药物化学中的高需求,使其成为农用化学研究的目标。 它有可能使与宫颈发育不良相关的异常细胞生长正常化,这一点尤其值得注意 .
合成有机化学
维氏吲哚A由于其复杂的结构和生物活性潜力,是合成有机化学家的经常目标。 该化合物的合成和功能化是深入研究的领域,旨在解锁新的应用并改进现有方法 .
环境影响
维氏吲哚A在各种应用中的生产和使用需要了解其对环境的影响。 对其生物降解性、毒性和对生态系统的长期影响的研究对于确保可持续利用至关重要 .
生化分析
Biochemical Properties
1H-Indole, 3,3’-ethylidenebis- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1H-Indole, 3,3’-ethylidenebis-, have been shown to bind with high affinity to multiple receptors, which is crucial for their biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the stability and specificity of the binding.
Cellular Effects
1H-Indole, 3,3’-ethylidenebis- exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as protein kinases and transcription factors, leading to changes in gene expression and cellular responses . Additionally, 1H-Indole, 3,3’-ethylidenebis- may affect cellular metabolism by altering the activity of metabolic enzymes and the levels of metabolites.
Molecular Mechanism
The molecular mechanism of action of 1H-Indole, 3,3’-ethylidenebis- involves its interactions with various biomolecules. It can bind to specific receptors and enzymes, leading to their activation or inhibition. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, such as cyclooxygenases and kinases, which play critical roles in inflammation and cancer . These interactions can result in changes in gene expression and cellular functions, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole, 3,3’-ethylidenebis- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, long-term exposure to 1H-Indole, 3,3’-ethylidenebis- may result in adaptive cellular responses, such as changes in gene expression and protein levels.
Dosage Effects in Animal Models
The effects of 1H-Indole, 3,3’-ethylidenebis- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels.
Metabolic Pathways
1H-Indole, 3,3’-ethylidenebis- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolic transformations can affect the compound’s biological activity and toxicity.
Transport and Distribution
The transport and distribution of 1H-Indole, 3,3’-ethylidenebis- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic anion transporters and can bind to intracellular proteins, affecting their distribution and activity.
Subcellular Localization
The subcellular localization of 1H-Indole, 3,3’-ethylidenebis- is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects . For example, indole derivatives may localize to the nucleus, mitochondria, or endoplasmic reticulum, influencing processes such as gene expression, energy production, and protein folding.
属性
IUPAC Name |
3-[1-(1H-indol-3-yl)ethyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-12(15-10-19-17-8-4-2-6-13(15)17)16-11-20-18-9-5-3-7-14(16)18/h2-12,19-20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJBBIJJRKFKOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198311 |
Source


|
| Record name | 1H-Indole, 3,3'-ethylidenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5030-91-1 |
Source


|
| Record name | 1H-Indole, 3,3'-ethylidenebis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005030911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 3,3'-ethylidenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol](/img/structure/B1232795.png)
![1-(4-oxo-2-thieno[3,2-d][1,3]thiazinyl)-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B1232797.png)

![4-[(2-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1232803.png)
![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1232806.png)
![3,3'-[(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl)]bis(5-amino-4-hydroxynaphthalene-2,7-disulfonate)](/img/structure/B1232808.png)


![(1S,13S,15S,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol](/img/structure/B1232812.png)

![3-[(5-chloro-2-pyridinyl)amino]-2-(2-pyridinyl)-3H-isoindol-1-one](/img/structure/B1232815.png)
![1-acetyl-N-[3-(N-ethyl-3-methylanilino)propyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B1232816.png)


